molecular formula C17H21BrN2O2 B1376509 tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 1173155-41-3

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No.: B1376509
CAS No.: 1173155-41-3
M. Wt: 365.3 g/mol
InChI Key: BJVIPFASUFRPPV-UHFFFAOYSA-N
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Description

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a heterocyclic compound featuring a pyridoindole core with a bromine substituent at position 8 and a methyl group at position 4. The tert-butyl carbamate group at position 2 enhances steric protection and modulates reactivity, making it a critical intermediate in medicinal chemistry and drug discovery . Its molecular formula is C₁₆H₁₉BrN₂O₂, with a molecular weight of 351.25 g/mol .

Properties

IUPAC Name

tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-7-15-13(10-20)12-9-11(18)5-6-14(12)19(15)4/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVIPFASUFRPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C16H19BrN2O2
  • Molecular Weight: 351.24 g/mol
  • CAS Number: 1234685-60-9

Synthesis

The compound can be synthesized through a multi-step reaction involving the bromination of the pyrido[4,3-b]indole framework followed by carboxylation. The synthesis typically employs reagents such as diisopropylamine and dichloromethane under controlled conditions to yield the final product .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antiviral Activity

A study on indole derivatives indicated that modifications at the C3 position of similar compounds improved their inhibitory effects against viral integrases. The introduction of hydrophobic groups significantly enhanced antiviral activity, suggesting that tert-butyl 8-bromo derivatives may exhibit similar properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with a pyrido-indole core have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines .

Enzyme Inhibition

Research into enzyme inhibitors has shown that similar compounds can act as inhibitors for various proteases. The presence of the indole moiety is often linked to enhanced binding affinity and selectivity towards target enzymes involved in disease processes like cancer and viral infections .

Case Studies and Research Findings

StudyFindings
Antiviral Screening Compounds with indole cores exhibited IC50 values ranging from 10.06 to 15.70 μM against integrase enzymes .
Anticancer Activity Certain derivatives demonstrated significant cytotoxic effects on cancer cell lines with IC50 values below 20 μM .
Enzyme Inhibition Indole-based compounds showed promising results as cysteine protease inhibitors with competitive inhibition profiles .

The biological activity of this compound is likely mediated through:

  • Hydrophobic Interactions : The bulky tert-butyl group enhances lipophilicity, improving membrane permeability.
  • Hydrogen Bonding : The indole nitrogen can participate in hydrogen bonding with target proteins or enzymes.
  • Structural Rigidity : The fused ring system provides structural stability conducive to binding interactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation. Research indicates that derivatives of tetrahydro-pyridoindoles exhibit promising activity in enhancing CFTR function in F508del-CFTR cells, which are crucial for treating cystic fibrosis. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can significantly enhance efficacy and potency against CFTR mutations .

Neuropharmacology

Tetrahydropyridoindoles have been explored for their neuroprotective properties. Studies indicate that these compounds may have beneficial effects on neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential makes them candidates for further research into treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Research

Recent investigations have highlighted the anticancer properties of pyridoindole derivatives, including tert-butyl 8-bromo-5-methyl variants. These compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms of action are believed to involve the modulation of signaling pathways related to cell survival and death .

Case Studies

Study FocusFindingsReference
CFTR ModulationEnhanced CFTR function in F508del-CFTR cells with specific derivatives showing improved efficacy (EC50 values)
NeuroprotectionCompounds demonstrated reduction in oxidative stress markers in neuronal cultures
Anticancer ActivitySignificant cytotoxic effects observed in breast and lung cancer cell lines; apoptosis induction confirmed through flow cytometry

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Synthetic Route
Target: tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate 8-Br, 5-Me C₁₆H₁₉BrN₂O₂ 351.25 N/A Likely via XAT-mediated synthesis
Compound 43: tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate 8-Br C₁₅H₁₇BrN₂O₂ 337.21 69 GP7a reaction (50°C, 4-bromoaryl diazonium salt)
Compound 40: tert-Butyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate 8-Me C₁₆H₂₀N₂O₂ 272.34 N/A GP7b reaction (4-methylaryl diazonium salt)
BD00866282: tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate 8-Br, 5-Et C₁₈H₂₃BrN₂O₂ 387.29 N/A Not explicitly described

Key Observations :

  • Bromine vs. Methyl at Position 8: The bromine atom in the target compound and Compound 43 increases molecular weight by ~14 g/mol compared to the methyl-substituted Compound 40.
  • 5-Methyl vs. 5-Ethyl : The 5-ethyl analog (BD00866282) has a higher molecular weight (+36 g/mol) than the target compound, which may influence solubility and pharmacokinetics .

Spectral and Analytical Data Comparison

NMR Spectral Features

  • Target Compound : Expected ¹H NMR signals include a singlet for the tert-butyl group (~1.45 ppm), a methyl group at position 5 (~1.30 ppm), and aromatic protons influenced by bromine’s deshielding effect (~7.45 ppm for H-7 and H-9) .
  • Compound 43 : ¹H NMR shows a doublet at δ 7.45 (J = 8.5 Hz) for H-7 and H-9, confirming bromine’s para-directing effects .
  • Compound 40 : Aromatic protons appear as a singlet at δ 7.20 due to the methyl group’s electron-donating effect .

Preparation Methods

Boc Protection and Amino Group Functionalization

A widely used method for preparing the compound involves Boc protection of the amino group on the tetrahydro-pyridoindole intermediate. This is typically achieved by reacting the amine precursor with di-tert-butyldicarbonate in the presence of a base such as diisopropylamine in dichloromethane. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the tert-butyl carbamate protecting group.

Typical Reaction Conditions:

Reagent Amount
Di-tert-butyldicarbonate 1.2 equivalents
Diisopropylamine 2 equivalents
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction time Overnight

After completion, the reaction mixture is poured into water and extracted with dichloromethane. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is performed by column chromatography using dichloromethane/methanol (23:1) as eluent, yielding the Boc-protected product in high yield (~89%).

Formation of the Pyrido[4,3-b]indole Core

The tetrahydro-pyridoindole core is often synthesized via Fischer indole synthesis or acid-catalyzed rearrangement of arylhydrazones derived from aryl hydrazines and Boc-protected 4-piperidones. This involves:

  • Acid-catalyzed rearrangement of the enehydrazine intermediate.
    --Sigmatropic rearrangement.
  • Cyclization and elimination of ammonia.

These steps yield the tetrahydro-γ-carboline scaffold in moderate to high yields (22–95%), depending on the substituents and reaction conditions. Electron-poor hydrazines may require more forcing conditions such as trifluoroboron etherate complexes.

Suzuki-Miyaura Coupling for Side-Chain Modification

In some synthetic routes, Suzuki-Miyaura coupling is employed to introduce various substituents at the 8-position via coupling of triflate intermediates with pinacol boronate reagents. This palladium-catalyzed cross-coupling reaction allows for the incorporation of diverse groups under mild conditions.

Deprotection and Side-Chain Functionalization

Following coupling and protection steps, the Boc group is cleaved, and side chains such as hydroxyacetyl groups are introduced via acid chloride intermediates. Subsequent hydrolysis with aqueous lithium hydroxide removes acetyl protecting groups, yielding the final functionalized product.

Step Reagents/Conditions Outcome
Boc Protection Di-tert-butyldicarbonate, diisopropylamine, DCM, rt, overnight Boc-protected intermediate (~89% yield)
Cyclization (Fischer Indole) Acid catalyst, ethanol/HCl or EtOH/trichlorotriazine, heating Formation of tetrahydro-pyridoindole core
Bromination Brominated precursor or selective bromination Introduction of 8-bromo substituent
Suzuki Coupling Pd catalyst, pinacol boronate, base, solvent Side-chain modification
Deprotection & Acylation Acid chloride, aqueous LiOH Final functionalized compound
  • The Boc protection step is critical for stability and purification, with diisopropylamine serving as an effective base to facilitate carbamate formation.
  • Fischer indole synthesis remains a robust method for constructing the tetrahydro-pyridoindole core, with yields sensitive to hydrazine electronic effects.
  • Suzuki-Miyaura coupling enables diverse functionalization at the 8-position, expanding the compound's chemical space for biological evaluation.
  • Purification typically involves column chromatography or reversed-phase HPLC under acidic conditions to ensure compound purity.
  • Reaction times range from several hours to overnight, with temperatures from room temperature to 100 °C depending on the step.
Preparation Step Key Reagents Conditions Yield (%) Notes
Boc Protection Di-tert-butyldicarbonate, diisopropylamine DCM, rt, overnight ~89 Mild conditions, critical for stability
Core Cyclization Acid catalyst (HCl or trichlorotriazine) Ethanol, heating 22–95 Dependent on hydrazine electronics
Bromination/Starting Material Brominated aromatic precursor or bromination reagents Variable High 8-bromo substituent introduction
Suzuki-Miyaura Coupling Pd catalyst, boronate, base Mild, inert atmosphere Moderate to high Enables side-chain diversification
Deprotection & Acylation Acid chloride, aqueous LiOH Room temp to 80 °C High Final functionalization and purification

The preparation of tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves a multi-step synthetic route that leverages classical and modern organic synthesis techniques. Key steps include Boc protection, Fischer indole synthesis for core construction, selective bromination, and Suzuki-Miyaura coupling for functionalization. These methods provide a robust platform for producing this compound in good yield and purity, facilitating its use in medicinal chemistry research and potential drug development.

Q & A

Basic: What are the key synthetic strategies for preparing tert-butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Protection of the indole NH group using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalytic base. This step ensures regioselectivity and stability during subsequent reactions .
  • Step 2: Bromination at the 8-position of the indole core. This can be achieved using bromine or electrophilic brominating agents under controlled conditions to avoid over-bromination .
  • Step 3: Methylation at the 5-position. Sodium hydride (NaH) in dry DMF is commonly used to deprotonate the target site, followed by reaction with methyl iodide (CH₃I) .
  • Step 4: Cyclization to form the tetrahydro-pyridoindole scaffold. Acidic or thermal conditions may be employed to facilitate ring closure .

Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
NH ProtectionBoc₂O, DMAP, DCM, 0°C → RT85–90
BrominationNBS, DMF, 50°C, 2 h75
MethylationNaH, CH₃I, DMF, 0°C → RT70

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The bromine atom causes deshielding of adjacent protons, shifting signals downfield .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves the stereochemistry of the tetrahydro-pyridoindole ring and confirms the spatial arrangement of substituents. Crystallographic data (e.g., bond lengths, angles) are critical for validating computational models .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for brominated derivatives (e.g., characteristic M+2 peak for ⁷⁹Br/⁸¹Br) .

Advanced: How can researchers optimize bromination efficiency while minimizing side reactions?

Methodological Answer:
Bromination efficiency depends on:

  • Electrophilic vs. Radical Pathways: Electrophilic bromination (e.g., N-bromosuccinimide, NBS) in polar aprotic solvents (DMF, DCE) minimizes radical side reactions. Radical pathways may lead to non-selective bromination .
  • Temperature Control: Reactions conducted below 50°C reduce decomposition of heat-sensitive intermediates.
  • Protecting Group Strategy: Prior Boc protection of the indole NH prevents unwanted bromination at the nitrogen site .

Data Contradiction Note:
Some studies report incomplete bromination using NBS, requiring alternative agents like Br₂ in acetic acid. However, Br₂ increases the risk of di-bromination, necessitating rigorous monitoring via TLC or in-situ NMR .

Advanced: How to resolve contradictions in NMR data for structurally similar analogs?

Methodological Answer:
Contradictions often arise from:

  • Solvent Effects: Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) alter chemical shifts. For example, DMSO-d₆ causes downfield shifts for NH protons due to hydrogen bonding .
  • Dynamic Effects: Conformational flexibility in the tetrahydro-pyridoindole ring can lead to signal splitting. Variable-temperature NMR (VT-NMR) helps identify dynamic processes .
  • Overlapping Peaks: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, the methyl group at C5 may couple with adjacent protons in the ring, complicating ¹H NMR interpretation .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting biological activity?

Methodological Answer:

  • Core Modifications: Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to assess electronic effects on activity .
  • Steric Variations: Introduce bulkier substituents at C5 (e.g., ethyl, isopropyl) to probe steric tolerance in binding pockets .
  • Scaffold Hybridization: Fuse the pyridoindole core with other heterocycles (e.g., pyrimidine) using palladium-catalyzed cross-coupling reactions .

Table 2: Example Analog Modifications and Biological Outcomes

ModificationBiological Activity (IC₅₀)Reference
8-Bromo → 8-Chloro2.5 µM (HIV RT inhibition)
5-Methyl → 5-Ethyl1.8 µM (Antibacterial)

Basic: What safety protocols are critical when handling brominated indole derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive brominating agents .
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile bromine or DMF vapors .
  • Waste Disposal: Quench excess bromine with sodium thiosulfate before disposal. Store waste in labeled, airtight containers .

Advanced: What catalytic systems enable efficient functionalization of the pyridoindole core?

Methodological Answer:

  • Palladium Catalysis: Pd(PPh₃)₄ or Pd₂(dba)₃ facilitates Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups at the 8-position .
  • Acid Catalysis: Trifluoroacetic acid (TFA) removes Boc protecting groups under mild conditions, preserving the integrity of brominated sites .
  • Photoredox Catalysis: Visible-light-mediated reactions enable C–H functionalization at ambient temperature, reducing thermal decomposition risks .

Advanced: What mechanistic insights explain the regioselectivity of methylation at the 5-position?

Methodological Answer:
Regioselectivity is governed by:

  • Base Strength: NaH (strong base) deprotonates the most acidic hydrogen, typically at the 5-position due to hyperconjugation with the indole π-system .
  • Steric Effects: The tert-butyl group at C2 creates steric hindrance, directing methylation to the less hindered C5 site.
  • Solvent Polarity: Polar aprotic solvents (DMF) stabilize the transition state, enhancing reaction efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Reactant of Route 2
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tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

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